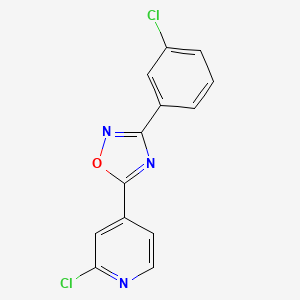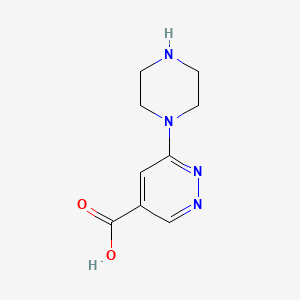
5-Chloro-2-(4-fluorophenyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2-(4-fluorofenil)benzofurano es un compuesto orgánico sintético que pertenece a la familia de los benzofuranos. Los benzofuranos son compuestos heterocíclicos que consisten en un anillo de benceno y furano fusionados. Este compuesto en particular se caracteriza por la presencia de un átomo de cloro en la posición 5 y un grupo fluorofenilo en la posición 2 del anillo de benzofurano.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-Cloro-2-(4-fluorofenil)benzofurano se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de acoplamiento Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un ácido borónico de arilo. En este caso, el 5-clorobenzofurano se puede acoplar con ácido 4-fluorofenilborónico en presencia de un catalizador de paladio y una base como carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de 5-Cloro-2-(4-fluorofenil)benzofurano puede implicar reacciones de acoplamiento Suzuki-Miyaura a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Cloro-2-(4-fluorofenil)benzofurano puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como dihidrobenzofuranos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes sustituyentes en el anillo de benzofurano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Se pueden utilizar reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que las reacciones de sustitución pueden producir varios derivados de benzofurano sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Mecanismo De Acción
El mecanismo de acción del 5-Cloro-2-(4-fluorofenil)benzofurano implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, ejerciendo así efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
5-Clorobenzofurano: Carece del grupo fluorofenilo, pero comparte la sustitución de cloro.
2-(4-Fluorofenil)benzofurano: Carece de la sustitución de cloro, pero contiene el grupo fluorofenilo.
Derivados de Benzotiofeno: Estructura heterocíclica similar con azufre en lugar de oxígeno en el anillo.
Unicidad
5-Cloro-2-(4-fluorofenil)benzofurano es único debido a la presencia de ambos sustituyentes de cloro y fluorofenilo, que pueden mejorar su actividad biológica y especificidad en comparación con otros derivados de benzofurano. La combinación de estos sustituyentes puede conducir a propiedades farmacocinéticas mejoradas y selectividad del objetivo .
Propiedades
Fórmula molecular |
C14H8ClFO |
|---|---|
Peso molecular |
246.66 g/mol |
Nombre IUPAC |
5-chloro-2-(4-fluorophenyl)-1-benzofuran |
InChI |
InChI=1S/C14H8ClFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |
Clave InChI |
KDKQNWQEMLYZMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



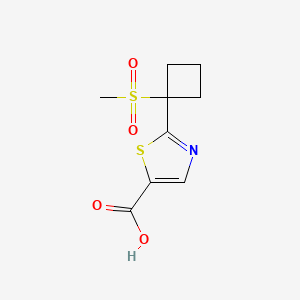
![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)
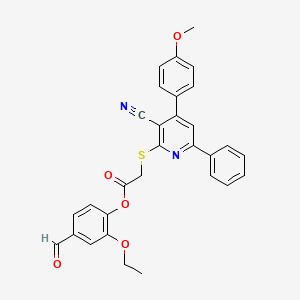

![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)
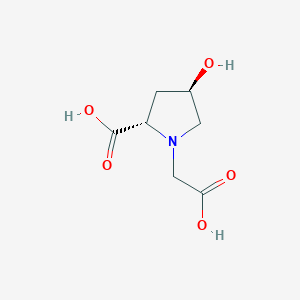
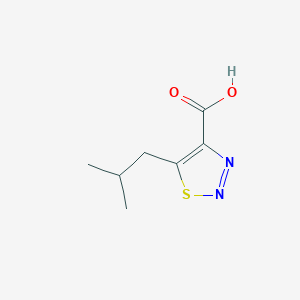
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)
